molecular formula C8H8ClNO B031378 2-CHLORO-N-PHENYLACETAMIDE CAS No. 587-65-5

2-CHLORO-N-PHENYLACETAMIDE

Cat. No.: B031378
CAS No.: 587-65-5
M. Wt: 169.61 g/mol
InChI Key: VONWPEXRCLHKRJ-UHFFFAOYSA-N
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Description

2-Chloroacetanilide, also known as N-(2-chlorophenyl)acetamide, is an organic compound with the molecular formula C8H8ClNO. It is a derivative of acetanilide, where a chlorine atom is substituted at the ortho position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroacetanilide can be synthesized through the reaction of 2-chloroaniline with acetic anhydride. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction is as follows: [ \text{C}_6\text{H}_4\text{ClNH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods

In industrial settings, the production of 2-chloroacetanilide may involve more efficient and scalable methods. One such method includes the use of chloroacetyl chloride and aniline in the presence of a base, such as pyridine, to yield the desired product. The reaction is as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_4\text{ClNHCOCH}_3 + \text{HCl} ]

Chemical Reactions Analysis

Types of Reactions

2-Chloroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 2-hydroxyacetanilide.

    Oxidation Reactions: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction Reactions: Reduction of 2-chloroacetanilide can yield 2-chloroaniline.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide (NaOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Major Products

    Substitution: 2-Hydroxyacetanilide

    Oxidation: 2-Nitroacetanilide

    Reduction: 2-Chloroaniline

Scientific Research Applications

2-Chloroacetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Acetanilide: The parent compound without the chlorine substitution.

    2-Bromoacetanilide: Similar structure with a bromine atom instead of chlorine.

    2-Fluoroacetanilide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

2-Chloroacetanilide is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties compared to its analogs. The chlorine substitution can influence the compound’s reactivity, biological activity, and overall stability.

Properties

IUPAC Name

2-chloro-N-phenylacetamide
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InChI

InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11)
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InChI Key

VONWPEXRCLHKRJ-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCl
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Molecular Formula

C8H8ClNO
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DSSTOX Substance ID

DTXSID3041409
Record name 2-Chloro-N-phenylacetamide
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Molecular Weight

169.61 g/mol
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Physical Description

Light beige solid; [HSDB]
Record name 2-Chloro-N-phenylacetamide
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Solubility

Practically insoluble
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Vapor Pressure

0.0000433 [mmHg]
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Color/Form

Very light beige, crystalline powder

CAS No.

587-65-5
Record name Chloroacetanilide
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Melting Point

86-88 °C
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Synthesis routes and methods I

Procedure details

A solution of aniline (9.31 g, 100 mmol) and triethylamine (15.2 g, 150 mmol) in THF (150 mL) is cooled to −40° C. before chloroacetic acid chloride (11.3 g, 100 mmol) is slowly added in portions such that the temperature does not rise above 0° C. After completion of the addition, the brown suspension is stirred at rt for 1 h. The dark purple mixture is poured onto water (300 mL) and extracted twice with EA (300 mL). The organic extracts are washed with sat. aq. NaHCO3, 0.5 N aq. HCl, followed by water, and evaporated. The brown residue is suspended in diethyl ether, filtered off, washed with additional diethyl ether and dried under high vacuum to give 2-chloro-N-phenyl-acetamide. LC-MS: tR=0.75 min, [M+1]+=170, 1H NMR (CDCl3): δ 8.22 (s br, 1H), 7.56-7.51 (m, 2H), 7.40-7.24 (m, 2H), 7.20-7.14 (m, 1H), 4.20 (s, 2H).
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Synthesis routes and methods II

Procedure details

acetochlor, alachlor, butachlor, dimethenamid, propachlor, metazachlor, metolachlor, pretilachlor, thenylchlor, and pethoxamid.
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Synthesis routes and methods III

Procedure details

At 0° C. to a solution of aniline (2.45 mL) and triethylamine (0.73 mL) in methylene chloride (30 mL) a solution of chloroacetyl chloride (2.56 mL) in methylene chloride (10 mL) was added dropwise. The reaction was stirred at 0° C. for 30 min and then at room temperature for 1 hour. A 1M aqueous solution of KHSO4 was added, the phases were separated and the inorganic one was extracted with ethyl acetate (×3). The combined organic layers were washed with water, brine, dried (Na2SO4) and concentrated in vacuo to yield crude 2-chloro-N-phenyl-acetamide, which was subjected to the next reaction without further purification.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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